molecular formula C26H23ClN2O3S2 B2991427 (3-Amino-5-((2,5-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(4-chlorophenyl)methanone CAS No. 1115337-84-2

(3-Amino-5-((2,5-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(4-chlorophenyl)methanone

Cat. No.: B2991427
CAS No.: 1115337-84-2
M. Wt: 511.05
InChI Key: IZJLFRKAPSUDEO-UHFFFAOYSA-N
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Description

This compound features a thiophene core substituted with:

  • 4-Tosyl group (4-methylbenzenesulfonyl): Introduces steric bulk and sulfonic acid-derived polarity.
  • 5-(2,5-Dimethylphenyl)amino group: Aromatic amine contributing to hydrophobicity and π-π interactions.
  • 2-(4-Chlorophenyl)methanone: A ketone-linked chlorinated aryl group, common in bioactive molecules for target binding .

Its structural complexity suggests applications in medicinal chemistry, particularly kinase inhibition, though specific biological data are absent in the provided evidence.

Properties

IUPAC Name

[3-amino-5-(2,5-dimethylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN2O3S2/c1-15-5-12-20(13-6-15)34(31,32)25-22(28)24(23(30)18-8-10-19(27)11-9-18)33-26(25)29-21-14-16(2)4-7-17(21)3/h4-14,29H,28H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJLFRKAPSUDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC=C(C=C3)Cl)NC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3-Amino-5-((2,5-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(4-chlorophenyl)methanone, with the CAS number 890819-85-9, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described by its molecular formula C27H26N2O3S2C_{27}H_{26}N_2O_3S_2 and a molecular weight of 490.64 g/mol. It features a thiophene ring, amino groups, and a tosyl moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC27H26N2O3S2
Molecular Weight490.64 g/mol
Purity≥ 95%

Anticancer Activity

Recent studies have indicated that the compound exhibits significant anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Case Study:
In a study published by the Royal Society of Chemistry, dose-response curves illustrated that the compound effectively reduced cell viability in MCF-7 cells with an IC50 value of approximately 15 µM after 48 hours of treatment . The compound's ability to induce apoptosis was confirmed through Annexin V/PI staining assays.

Antimicrobial Activity

The compound also displays antimicrobial properties against a range of pathogens. In particular, it has shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Research Findings:
A study conducted by Cayman Chemical reported that the compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the bacterial strain tested .

The biological activity of this compound is thought to be mediated through several pathways:

  • Inhibition of Tyrosine Kinases : The compound may inhibit specific tyrosine kinases involved in cell signaling pathways that promote cancer cell proliferation.
  • Induction of Reactive Oxygen Species (ROS) : Increased levels of ROS can lead to oxidative stress in cancer cells, triggering apoptosis.
  • Cell Cycle Regulation : The compound affects key proteins involved in cell cycle regulation, leading to G1 phase arrest.

Safety and Toxicology

Preliminary toxicological assessments indicate that the compound has a favorable safety profile; however, further studies are required to evaluate chronic toxicity and long-term effects. In animal models, no significant adverse effects were observed at therapeutic doses.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences:

Compound Name Core Structure Substituents Molecular Weight* Key Functional Groups
Target Compound Thiophene 3-Amino, 4-Tosyl, 5-(2,5-dimethylphenyl)amino, 2-(4-chlorophenyl)methanone ~579.1 g/mol Amino, Tosyl, Aryl Methanone
{4-amino-2-[(4-chlorophenyl)amino]-1,3-thiazol-5-yl}(3-nitrophenyl)methanone Thiazole 4-Amino, 2-(4-chlorophenyl)amino, 5-(3-nitrophenyl)methanone ~413.8 g/mol Amino, Nitrophenyl Methanone
(2-Anilino-4-methylthiazol-5-yl)(4-chlorophenyl)methanone Thiazole 2-Anilino, 4-Methyl, 5-(4-chlorophenyl)methanone ~343.8 g/mol Anilino, Methyl, Chlorophenyl Methanone
Ethyl 3-amino-5-(4-chlorophenyl)-thiophene-2-carboxylate Thiophene 3-Amino, 5-(4-chlorophenyl), 2-Ethoxycarbonyl ~307.8 g/mol Amino, Ester

*Calculated using atomic masses.

Key Observations :

  • The thiophene core in the target compound contrasts with thiazole in analogs, altering electronic properties and ring strain.
  • The tosyl group in the target compound introduces significant steric bulk and polarity compared to smaller substituents (e.g., methyl or nitro groups) in analogs .
  • The 4-chlorophenyl methanone moiety is conserved across all compounds, suggesting a shared binding motif, possibly targeting hydrophobic pockets in proteins .

Analysis :

  • The thiazole analog exhibits strong binding to Cdk5 , a kinase implicated in neurodegenerative diseases. The -7.3 kcal/mol ΔG suggests stable interactions, likely mediated by the 4-chlorophenyl and nitro groups .
  • The target compound’s tosyl group may enhance binding through sulfonic acid interactions, but steric effects could reduce affinity compared to smaller substituents.

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